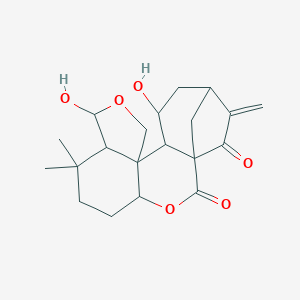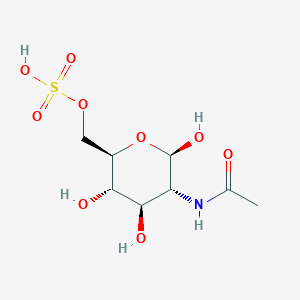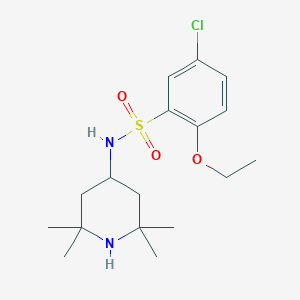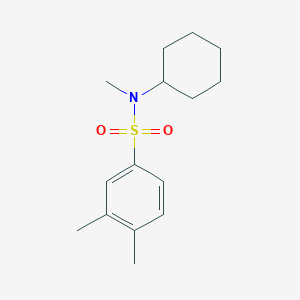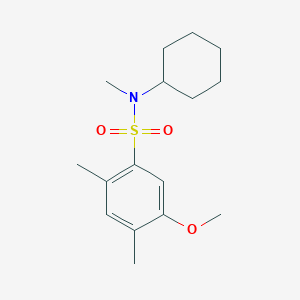
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide, also known as CTM or TCMCB, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the formation of a reversible complex between the compound and the target enzyme or protein. The sulfonamide group in this compound binds to the active site of the enzyme or protein, thereby inhibiting its activity. The binding affinity of this compound for the target molecule depends on the nature of the sulfonamide group and the surrounding chemical environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it inhibits. For example, the inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. This can result in metabolic acidosis, a condition in which the pH of the blood decreases.
実験室実験の利点と制限
One of the advantages of using N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide in lab experiments is its high selectivity for certain enzymes and proteins. This allows researchers to study the specific roles of these molecules in biological processes. In addition, this compound is relatively easy to synthesize and purify, making it a cost-effective reagent for research.
However, one of the limitations of using this compound is its potential toxicity. Sulfonamides have been shown to cause adverse effects in some individuals, including allergic reactions and hematological disorders. Therefore, caution should be taken when handling this compound in the lab, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for the research on N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide. One area of interest is the development of new metal complexes and catalysts using this compound as a ligand. These complexes can be used in various chemical reactions, including asymmetric synthesis and polymerization.
Another area of research is the study of the physiological and pathological roles of carbonic anhydrase in various tissues and organs. The inhibition of carbonic anhydrase by this compound can be used to investigate the role of this enzyme in diseases such as glaucoma and epilepsy.
Finally, the use of this compound as a protecting group for amines in organic synthesis can be further explored. This can lead to the development of new methods for the synthesis of complex organic molecules.
Conclusion
In conclusion, this compound is a versatile compound that has many potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and proteins has been exploited in various fields, including organic synthesis and catalysis. However, caution should be taken when handling this compound due to its potential toxicity. Further research is needed to explore the full potential of this compound and its derivatives in various research fields.
合成法
The synthesis of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the reaction of 5-methoxy-N,2,4-trimethylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition can be used to study the physiological and pathological roles of carbonic anhydrase in various tissues and organs.
In addition, this compound has also been used as a ligand for the preparation of metal complexes and as a reagent in organic synthesis. The ability of this compound to form stable complexes with metal ions has been exploited in the development of new catalysts for various chemical reactions. Furthermore, the sulfonamide group in this compound can be used as a protecting group for amines in organic synthesis.
特性
分子式 |
C16H25NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-12-10-13(2)16(11-15(12)20-4)21(18,19)17(3)14-8-6-5-7-9-14/h10-11,14H,5-9H2,1-4H3 |
InChIキー |
SIWWXPJBANNKOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)C |
正規SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)C |
溶解性 |
1.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



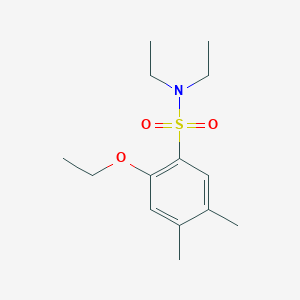
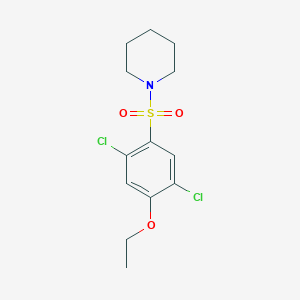

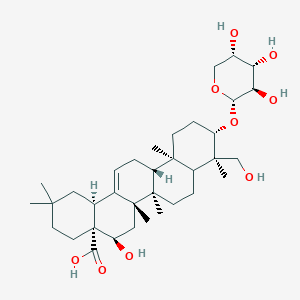
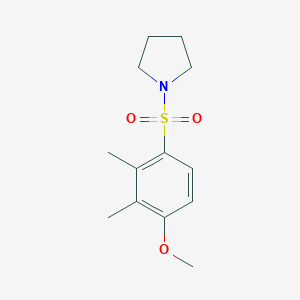
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
